![molecular formula C14H24Br2N2O2 B14728565 2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one CAS No. 6302-67-6](/img/structure/B14728565.png)
2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one is a complex organic compound that features a piperazine ring substituted with bromine atoms and a pentanoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one typically involves multiple steps. One common method involves the bromination of a precursor compound, such as phenylpentanone, using sodium bromide and hydrogen peroxide in the presence of hydrochloric acid . The reaction is carried out at room temperature, and the product is purified through a series of washing and separation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: The piperazine ring can participate in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the effects of brominated compounds on biological systems.
Industrial Applications: It is employed in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one involves its interaction with specific molecular targets. The bromine atoms and the piperazine ring play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-phenyl-pentan-1-one: This compound is structurally similar but lacks the piperazine ring.
1-Bromo-2-pentyne: Another brominated compound with different structural features.
Uniqueness
2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one is unique due to the presence of both bromine atoms and the piperazine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Propiedades
Número CAS |
6302-67-6 |
|---|---|
Fórmula molecular |
C14H24Br2N2O2 |
Peso molecular |
412.16 g/mol |
Nombre IUPAC |
2-bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one |
InChI |
InChI=1S/C14H24Br2N2O2/c1-3-5-11(15)13(19)17-7-9-18(10-8-17)14(20)12(16)6-4-2/h11-12H,3-10H2,1-2H3 |
Clave InChI |
WAYLLYUYGKPBTC-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)N1CCN(CC1)C(=O)C(CCC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


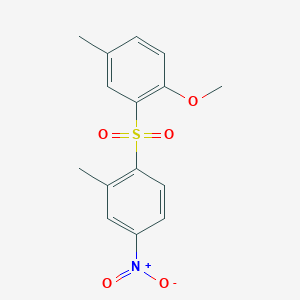
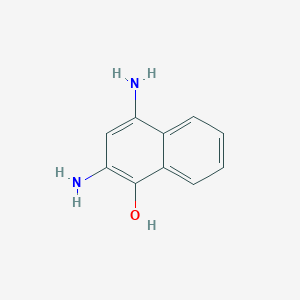

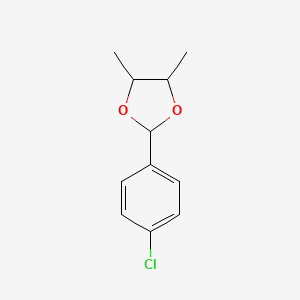
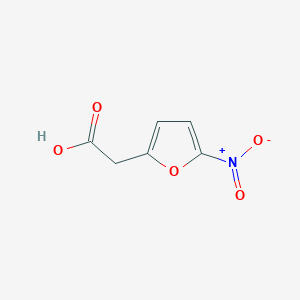
![1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol](/img/structure/B14728513.png)


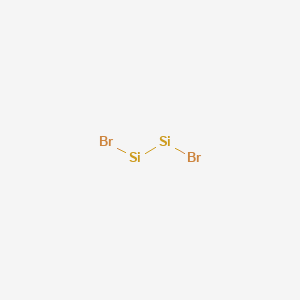
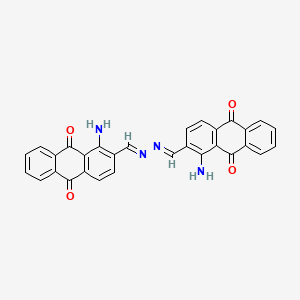

![2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole](/img/structure/B14728564.png)


